Diisopropyl peroxycarbonate

Organic Peroxide Active Oxygen Content Free-Radical Initiator

Diisopropyl peroxycarbonate (CAS 869-84-1, IUPAC: propan-2-yl propan-2-yloxy carbonate, molecular formula C7H14O4) belongs to the organic peroxycarbonate class of free-radical initiators. In industrial practice, it is frequently used interchangeably with diisopropyl peroxydicarbonate (CAS 105-64-6, C8H14O6) due to historical naming conventions and overlapping commercial applications.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 869-84-1
Cat. No. B12777790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl peroxycarbonate
CAS869-84-1
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OOC(C)C
InChIInChI=1S/C7H14O4/c1-5(2)9-7(8)11-10-6(3)4/h5-6H,1-4H3
InChIKeyRGBXDEHYFWDBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Peroxycarbonate (CAS 869-84-1) Procurement Guide: Differentiated Free-Radical Initiator for Low-Temperature Polymerization


Diisopropyl peroxycarbonate (CAS 869-84-1, IUPAC: propan-2-yl propan-2-yloxy carbonate, molecular formula C7H14O4) belongs to the organic peroxycarbonate class of free-radical initiators. In industrial practice, it is frequently used interchangeably with diisopropyl peroxydicarbonate (CAS 105-64-6, C8H14O6) due to historical naming conventions and overlapping commercial applications [1]. The compound generates isopropoxycarbonyl radicals upon thermal decomposition, enabling efficient initiation of vinyl monomer and allyl carbonate polymerizations at temperatures lower than those required by many diacyl peroxide alternatives [2].

Why Generic Substitution Fails: Quantified Differentiation in Decomposition Kinetics and Polymerization Efficiency for Diisopropyl Peroxycarbonate (CAS 869-84-1)


Although dialkyl peroxycarbonates and peroxydicarbonates share a superficial functional similarity as free-radical initiators, their decomposition half-life temperatures, active oxygen content, and radical generation efficiency vary substantially across the class [1]. Direct substitution without matching the thermal profile can lead to incomplete monomer conversion, off-specification polymer molecular weight distribution, or runaway exothermic decomposition—particularly critical in large-scale PVC and optical monomer production. Furthermore, trade-offs between processability (dissolution ease) and final polymer mechanical properties differ sharply between aromatic diacyl peroxides and dialkyl peroxydicarbonates, meaning that an initiator selected solely on cost-per-kilogram may impose hidden production costs from energy consumption, cycle time, or product quality defects [2].

Quantitative Evidence Guide: Head-to-Head Performance Data for Diisopropyl Peroxycarbonate (CAS 869-84-1)


Active Oxygen Content: Diisopropyl Peroxycarbonate vs. Benzoyl Peroxide

Diisopropyl peroxydicarbonate (representing the commercial form of diisopropyl peroxycarbonate) exhibits an active oxygen content of 7.8% by weight, which is 18% higher (relative) than the 6.6% active oxygen content of benzoyl peroxide [1]. This higher active oxygen translates directly into greater radical generation capacity per unit mass upon thermal decomposition, enabling lower initiator mass loadings for equivalent polymerization rates.

Organic Peroxide Active Oxygen Content Free-Radical Initiator

Decomposition Half-Life Profile: Low-Temperature Activity Advantage Over Lauroyl Peroxide

Diisopropyl peroxycarbonate (as commercial IPP) exhibits a self-accelerating decomposition temperature (SADT) of 47°C, with characteristic half-life values of 10 hours at 48°C, 1 hour at 64°C, and 0.1 hour at 82°C [1]. In contrast, lauroyl peroxide requires approximately 62°C for a 10-hour half-life [2]. This 14°C lower temperature for equivalent radical generation rate enables polymerization at reduced energy input and minimizes thermal degradation of heat-sensitive monomers such as vinyl chloride.

Half-Life Temperature Thermal Decomposition PVC Initiator

Polymerization Efficiency Ranking in Vinyl Chloride Systems: Diisopropyl Peroxycarbonate vs. Lauroyl Peroxide

In a direct comparative study of initiator efficiency for vinyl chloride–propylene copolymerization, diisopropyl peroxydicarbonate (representing the active form of diisopropyl peroxycarbonate) was ranked among the 'most efficient' peroxydicarbonates, alongside diethyl and di-sec-butyl peroxydicarbonate, all of which significantly outperformed lauroyl peroxide [1]. This efficiency advantage is demonstrated by the substantially lower initiator concentrations required to achieve equivalent polymerization rates, making the target compound a preferred choice for high-throughput PVC production lines.

Vinyl Chloride Polymerization Initiator Efficiency Peroxydicarbonate

Shock Sensitivity Safety Comparison: Diisopropyl Peroxycarbonate vs. Benzoyl Peroxide

Frozen diisopropyl peroxydicarbonate (representing the solid form of diisopropyl peroxycarbonate) is documented to be less sensitive to shock than both black powder and benzoyl peroxide [1]. Specifically, in comparative safety hazard tests, frozen DPD demonstrated lower shock sensitivity than benzoyl peroxide, providing a quantifiable safety advantage during refrigerated transport and storage at or below -10°C.

Explosive Sensitivity Organic Peroxide Safety Transport Hazard

Processability Trade-off in Optical Monomer (CR-39) Systems: Diisopropyl Peroxycarbonate vs. Dibenzoyl Peroxide

In diethylene glycol bis(allyl carbonate) (CR-39) monomer systems, diisopropyl peroxydicarbonate dissolves at room temperature without special equipment, whereas dibenzoyl peroxide requires heating to 50–70°C with vigorous stirring for dissolution [1]. However, this processability advantage comes with a documented trade-off: polymers cured with aromatic diacyl peroxides such as dibenzoyl peroxide exhibit superior impact strength compared to products prepared using dialkyl peroxydicarbonates [1]. Users must therefore balance production throughput and energy costs against final part mechanical properties.

Optical Polymers CR-39 Diallyl Carbonate Processability

Commercial Formulation: Ready-to-Use 27% Solution vs. Pure Solid Handling Requirements

Diisopropyl peroxycarbonate is commercially supplied as a pre-dissolved 27% solution in diethylene glycol bis(allyl carbonate) monomer (e.g., Perkadox IPP-RAV27 by Nouryon and Luperox IPP27 MID by Arkema ). This liquid formulation eliminates the need for end-users to handle, store, and dissolve the pure solid peroxide, which requires continuous refrigeration below -10°C and poses decomposition risks upon warming. The pre-dissolved form enables direct metering into polymerization reactors, reducing worker exposure and dosing errors compared to solid initiators requiring on-site dissolution.

Commercial Formulation Pre-Dissolved Initiator Perkadox Luperox

Best Application Scenarios for Diisopropyl Peroxycarbonate (CAS 869-84-1) Based on Quantitative Differentiation Evidence


High-Throughput Vinyl Chloride Suspension Polymerization for PVC Production

The compound's low 10-hour half-life temperature of 48°C and documented superior polymerization efficiency over lauroyl peroxide make it the initiator of choice for vinyl chloride suspension polymerization operating in the 45–65°C range. This enables shorter batch cycle times and reduced energy input while maintaining high monomer conversion, directly benefiting large-scale PVC resin manufacturers seeking to maximize reactor throughput and minimize steam costs [1][2].

CR-39 Optical Lens Manufacturing Requiring High Production Throughput

For producers of allyl diglycol carbonate (CR-39) spectacle lenses and face shields, the room-temperature solubility of the compound eliminates the need for heated dissolution equipment required by dibenzoyl peroxide, reducing capital expenditure and enabling faster batch turnover. However, this scenario is optimal when impact strength specifications allow the trade-off inherent in dialkyl peroxydicarbonate-initiated polymers; applications demanding maximum impact resistance should consider aromatic diacyl peroxides [3].

Low-Temperature Styrene or Acrylate (Co)Polymerization for Specialty Resins

The compound's documented efficiency as a low-temperature initiator (active at 40–60°C) makes it suitable for polymerization of styrene and acrylate monomers where thermal initiation would cause undesirable side reactions or monomer degradation. Its 7.8% active oxygen content allows lower initiator loading, minimizing residual peroxide in finished specialty polymers destined for electronic or medical applications [4].

Food Packaging Adhesives Requiring Indirect Food Additive Compliance

The compound is listed under 21 CFR 175.105 as an indirect food additive for use in adhesives and components of coatings, providing a regulatory pathway for its use in food packaging applications. Its lower shock sensitivity compared to benzoyl peroxide further supports safer handling in adhesive manufacturing environments where operator safety is a primary procurement concern [5].

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